Oxophenarsine hydrochloride
Description
Historical Trajectory and Evolution within Chemotherapy
The journey of Oxophenarsine (B1217976) hydrochloride begins with the pioneering work of German scientist Paul Ehrlich in the early 20th century. nih.govbmj.com Ehrlich's research, which aimed to create "magic bullets" that could selectively target disease-causing organisms without harming the host, laid the foundation for modern chemotherapy. nih.govsciencehistory.org His laboratory systematically synthesized and tested hundreds of arsenic-containing compounds. nih.govsciencehistory.org This work culminated in the development of Arsphenamine (B1667614), famously known as Salvarsan or "compound 606," which became the first effective treatment for syphilis. nih.govnih.govnih.gov
However, Salvarsan had its drawbacks; it was unstable and difficult to administer. youtube.com In the 1930s, researchers discovered that the active metabolite of Arsphenamine was its oxidation product, Oxophenarsine. nih.govchemicalbook.com This led to the development and marketing of Oxophenarsine hydrochloride under the trade name Mapharsen by Parke, Davis and Co. nih.govchemicalbook.comlancastermedicalheritagemuseum.orgsi.edu Notably, Oxophenarsine had already been synthesized in Ehrlich's laboratory as compound number 599 but was initially deemed too toxic for clinical use. nih.gov Due to its greater stability compared to Salvarsan, Mapharsen became the preferred treatment for syphilis. nih.gov Its use, often in conjunction with penicillin in experimental treatments, continued until the widespread availability of penicillin in the 1940s rendered most arsenical-based therapies obsolete for this purpose. nih.govchemicalbook.comnih.govnih.govnih.gov The discovery and application of penicillin marked a significant turning point, leading to a decline in the use of arsenicals for treating syphilis. nih.govnih.gov
The era of chemotherapy itself had begun to expand beyond antimicrobial agents. The use of nitrogen mustard during World War II for lymphoma and the development of antifolates like aminopterin (B17811) for leukemia in the 1940s marked the dawn of modern cancer chemotherapy. cancer.orgwikipedia.orgnews-medical.net This broader evolution in chemotherapy would later circle back to the very class of compounds from which Oxophenarsine originated. nih.gov
Contextualization as an Organic Arsenical Compound within Medicinal Chemistry
This compound belongs to the class of organoarsenic compounds, which are chemical structures containing a bond between arsenic and carbon. wikipedia.org This field of chemistry has historical significance, with the discovery of the first organoarsenic compound, cacodyl, dating back to 1760. wikipedia.org In medicinal chemistry, these compounds were among the first rationally designed therapeutic agents. researchgate.net
The chemical name for this compound is 2-Amino-4-arsenosophenol hydrochloride. drugfuture.com Its molecular formula is C₆H₇AsClNO₂. drugfuture.com The structure features a phenyl ring with amino and hydroxyl groups, and an arsenoso group (As=O), which was identified as the active component. chemicalbook.comnih.gov It is a white or nearly white, hygroscopic powder that is readily soluble in water and alcohol. drugfuture.com
Arsenic compounds are classified based on the oxidation state of the arsenic atom, typically (III) or (V). wikipedia.org Oxophenarsine is a trivalent arsenical (Arsenic III). nih.gov The medicinal utility of these compounds stems from their ability to interact with biological molecules. For instance, trivalent arsenicals are known to have a high affinity for sulfhydryl groups in proteins, which is a key aspect of their mechanism of action.
Rationale for Contemporary Academic Re-evaluation and Research Focus
While the discovery of modern antibiotics led to the abandonment of most arsenic-based drugs for infectious diseases, there has been a significant resurgence of interest in arsenicals in contemporary medicine. nih.govresearchgate.net This revival is driven by several factors, including the pressing global issue of antibiotic resistance and the proven efficacy of certain arsenicals in oncology. nih.govresearchgate.net
A prime example of this renaissance is the successful use of arsenic trioxide (marketed as Trisenox) for treating acute promyelocytic leukemia (APL). nih.govresearchgate.net The FDA approved its use in 2000 for APL patients who have relapsed or are refractory to other treatments. nih.govresearchgate.net This success has spurred renewed investigation into the mechanisms of arsenic compounds and their potential applications against other cancers. nih.govresearchgate.net
The historical success of organoarsenicals like Oxophenarsine provides a foundation for modern drug development. nih.gov Researchers are revisiting these older compounds, armed with advanced scientific and technological tools, to design new arsenical drugs with improved therapeutic indexes. nih.govresearchgate.net The goal is to develop novel agents that could serve as alternatives or adjuncts to existing therapies for cancer and emerging infectious diseases. nih.govresearchgate.net The discovery of new organoarsenical antibiotics, such as arsinothricin, further highlights the future potential of this chemical class in combating multidrug-resistant pathogens. nih.govnih.gov There is also research exploring the potential of Oxophenarsine to inhibit HIV-1 production.
Research Findings: this compound
| Attribute | Details | Citations |
| Chemical Name | 2-Amino-4-arsenosophenol hydrochloride | drugfuture.com |
| Trade Name | Mapharsen | nih.govchemicalbook.comlancastermedicalheritagemuseum.org |
| Compound Class | Organic Arsenical (Organoarsenic) | wikipedia.org |
| Arsenic Oxidation State | Trivalent (As III) | nih.gov |
| Historical Use | Primary treatment for syphilis | nih.govlancastermedicalheritagemuseum.org |
| Predecessor Compound | Arsphenamine (Salvarsan) | nih.govnih.gov |
| Successor Treatment | Penicillin | nih.govnih.govnih.gov |
| Key Scientist | Paul Ehrlich | nih.govbmj.comnih.gov |
| Original Synthesis | In Ehrlich's lab as "compound 599" | nih.gov |
| Modern Interest | Basis for new drug development, potential anti-HIV activity | nih.govresearchgate.net |
Structure
2D Structure
Properties
IUPAC Name |
2-amino-4-arsorosophenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6AsNO2.ClH/c8-5-3-4(7-10)1-2-6(5)9;/h1-3,9H,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIGVWDKYXCHMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[As]=O)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7AsClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
306-12-7 (Parent) | |
| Record name | Oxophenarsine hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50202077 | |
| Record name | Oxophenarsine hydrochloride [USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50202077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
538-03-4 | |
| Record name | Phenol, 2-amino-4-arsinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=538-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxophenarsine hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arsphenoxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3087 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxophenarsine hydrochloride [USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50202077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxophenarsine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.895 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXOPHENARSINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OG8JNR786U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Historical Pharmacological Investigations and Therapeutic Development of Oxophenarsine Hydrochloride
Genesis within Arsenical Drug Development
The story of oxophenarsine (B1217976) hydrochloride is deeply rooted in the broader history of arsenical drug development, a field pioneered by the groundbreaking work of German scientist Paul Ehrlich. ovid.comnih.gov For centuries, arsenic and its compounds were known for their potent, albeit toxic, medicinal properties, used to treat a variety of ailments since ancient times. nih.govnih.govresearchgate.net However, it was Ehrlich's systematic approach at the turn of the 20th century that transformed arsenical chemistry into a targeted science. ovid.comnih.gov
Paul Ehrlich's Contributions and the "Magic Bullet" Concept
Paul Ehrlich introduced the revolutionary concept of a "magic bullet" (Zauberkugel), a term he coined to describe a chemical agent that could be designed to selectively target and destroy disease-causing microbes without harming the host's cells. ovid.comstudysmarter.co.ukwikipedia.org This idea was inspired by his earlier work with dyes, where he observed that certain chemicals would specifically stain particular cells and tissues. nih.govstudysmarter.co.uk He hypothesized that this same principle of selective affinity could be applied to therapeutics. studysmarter.co.uk
Ehrlich's quest for a magic bullet led him to investigate organic arsenical compounds. nih.gov His laboratory synthesized and screened hundreds of derivatives, meticulously testing their efficacy. wikipedia.org This exhaustive research culminated in the synthesis of arsphenamine (B1667614) in 1907 by his chemist Alfred Bertheim and the discovery of its potent antisyphilitic activity by his assistant Sahachiro Hata in 1909. wikipedia.org Known as compound 606, it became the first truly effective treatment for syphilis and was marketed under the trade name Salvarsan. ovid.comwikipedia.org This discovery marked the birth of chemotherapy and was a landmark achievement in modern medicine. wikipedia.orgyoutube.com
| Key Figure/Concept | Contribution | Year | Citation |
| Paul Ehrlich | Developed the "Magic Bullet" concept, coining the term chemotherapy. | 1907 | ovid.comstudysmarter.co.ukwikipedia.org |
| Alfred Bertheim | First synthesized arsphenamine (Compound 606) in Ehrlich's lab. | 1907 | wikipedia.org |
| Sahachiro Hata | Discovered the antisyphilitic properties of arsphenamine. | 1909 | wikipedia.org |
| Arsphenamine (Salvarsan) | The first effective chemotherapeutic agent for syphilis. | 1910 | ovid.comwikipedia.org |
Emergence as an Active Metabolite of Arsphenamine
While arsphenamine (Salvarsan) was a triumph, its administration was complex, and its chemical nature was not fully understood at the time. wikipedia.org It was initially believed that the large arsphenamine molecule, with its arsenic-arsenic bonds, was directly responsible for killing the syphilis spirochete, Treponema pallidum. wikipedia.org However, later research revealed that arsphenamine is essentially a prodrug. mdpi.com
Subsequent studies demonstrated that the body metabolizes arsphenamine into a simpler, more active trivalent arsenical compound. mdpi.com This active metabolite was identified as 3-amino-4-hydroxyphenylarsinoxide, or oxophenarsine. mdpi.com It became clear that oxophenarsine was the true "warhead" responsible for the therapeutic effects observed with Salvarsan. mdpi.com This understanding led to the direct development and marketing of oxophenarsine hydrochloride under the trade name Mapharsen, which eventually replaced arsphenamine for syphilis treatment until the widespread availability of penicillin. mdpi.com
Seminal Therapeutic Applications and Clinical Efficacy Research
The primary and most significant therapeutic application of this compound was in the management of syphilis, a devastating infectious disease. wikipedia.orgnih.gov Its development represented a refinement in arsenical therapy, offering a compound with a more direct mechanism of action than its predecessor, arsphenamine. mdpi.com
Treatment Paradigms for Syphilis
Following its introduction, oxophenarsine (marketed as Mapharsen) became a central component in the treatment of syphilis. mdpi.comnih.gov Clinical research focused on establishing effective treatment regimens for the different stages of the disease—primary, secondary, and latent syphilis. cdc.govcdc.gov The goal of these paradigms was to eradicate the Treponema pallidum bacterium and prevent the severe long-term complications of the disease, such as neurosyphilis and cardiovascular syphilis. who.int The use of arsenicals like oxophenarsine was the standard of care for decades until penicillin was discovered to be a superior and safer agent in the 1940s. nih.govmdpi.comwikipedia.org
To improve efficacy and patient compliance, researchers explored various intensive treatment modalities using oxophenarsine. These strategies aimed to deliver a curative amount of the drug over a shorter period compared to the prolonged treatment courses required in the early days of arsenical therapy. Research from this era investigated different schedules and combinations to maximize the therapeutic effect and minimize the duration of treatment, forming a critical part of the pre-penicillin approach to managing syphilis.
With the advent of penicillin in the 1940s, the landscape of syphilis treatment changed dramatically. medscape.commayoclinic.org Penicillin quickly became the drug of choice due to its high efficacy and lower toxicity compared to arsenicals. cdc.govmedscape.com However, research was conducted to explore the potential benefits of combining the two agents. A notable study in 1946 investigated the synergistic action of penicillin and this compound (Mapharsen) in the treatment of experimental syphilis. nih.gov This research indicated that using the two drugs in combination could be more effective than either agent alone, highlighting a brief period where the old and new therapies were studied in concert before penicillin monotherapy became the universal standard. nih.gov
Role in Congenital Syphilis Prevention Studies
Prior to the widespread availability of penicillin, arsenical compounds were a cornerstone in the treatment of syphilis, including efforts to prevent its transmission from mother to child (congenital syphilis). This compound, marketed under the brand name Mapharsen, was a key trivalent arsenical compound used in this context. It was considered an advance over earlier arsenicals like arsphenamine due to its reduced toxicity and more standardized preparation.
Historical medical literature from the 1930s documents the clinical evaluation of Mapharsen for treating congenital syphilis. researchgate.net Studies from this era focused on the drug's ability to manage the disease in infants already born with it, a critical aspect of prevention in a time before effective in-utero treatment was common. researchgate.netnih.gov The approach to preventing congenital syphilis was intertwined with treating the infected infant, as maternal infection often went undiagnosed or was treated late. nih.gov The discovery of Spirochaeta pallida in 1905 and the subsequent development of Salvarsan (arsphenamine) in 1910 paved the way for chemotherapeutic strategies against syphilis. nih.gov Infants were treated with these new arsenical drugs, with methods as innovative as injection into scalp veins being pioneered to administer the therapy. nih.gov
However, the treatment landscape for congenital syphilis was fundamentally and permanently altered in 1943 with the establishment of penicillin as a highly effective therapy. nih.gov Penicillin offered a much safer and more effective means of preventing maternofetal transmission, rendering the more toxic and difficult-to-administer arsenical regimens obsolete for this indication. nih.govnps.gov
Investigations into Antimalarial Properties and Efficacy
Arsenic compounds have a long history of use in medicine for various ailments, including attempts to treat malaria. tandfonline.comnih.gov Dating back to the 18th century, Fowler's solution, a 1% potassium arsenite solution, was employed in the treatment of several diseases, including malaria. technologynetworks.com Arsenicals were classified as "antiperiodics," drugs used to stop the recurring fevers characteristic of malarial infections. tandfonline.com However, the understanding of their mechanism was sometimes flawed; in one instance, the malaria-free status of copper smelting workers was mistakenly attributed to the ingestion of arsenic fumes, when it was later understood that the arsenic in the environment had killed the local mosquito population. tandfonline.com
Specific investigations into the efficacy of arsenicals against different malaria parasites yielded mixed results. A study on novarsenobillon, a compound related to oxophenarsine, found that it had a marked, rapid, and efficient action against Plasmodium vivax, even more so than quinine. nih.gov A single injection could clear all stages of the parasite from the blood within 24 hours. nih.gov In contrast, the same dosage of novarsenobillon had no significant effect on the temperature or parasite load in patients infected with Plasmodium falciparum or Plasmodium malariae. nih.gov
This demonstrates a differential efficacy of arsenicals depending on the Plasmodium species. While these compounds showed some promise, particularly for P. vivax, their utility was limited. The research into arsenicals for malaria continued, and even in recent years, new organoarsenic compounds have been synthesized and tested for antiplasmodial activity, with some showing effectiveness against both chloroquine-sensitive and resistant strains of P. falciparum in laboratory settings. mdpi.comnih.gov
Table 1: Summary of Historical Findings on Arsenical Efficacy in Malaria
This table is based on historical research data and does not imply current medical recommendations.
| Compound Investigated | Malaria Species | Observed Efficacy | Citation |
|---|---|---|---|
| Novarsenobillon | Plasmodium vivax | Rapid and efficient parasitic clearance, more so than quinine. | nih.gov |
| Novarsenobillon | Plasmodium falciparum | No appreciable effect on temperature or parasites. | nih.gov |
| Novarsenobillon | Plasmodium malariae | No appreciable effect on temperature or parasites. | nih.gov |
| General Arsenicals | Malaria (unspecified) | Used historically as an "antiperiodic" to stop recurring fevers. | tandfonline.com |
Impact of Broad-Spectrum Antibiotic Discovery on Arsenical Therapies
The discovery and mass production of penicillin in the 1940s marked a pivotal turning point in the treatment of infectious diseases and signaled the end of the era of arsenical therapies for syphilis. tandfonline.commednexus.org Before penicillin, organic arsenicals like arsphenamine (Salvarsan) and later oxophenarsine were hailed as "magic bullets"—the first truly effective chemotherapies for the disease. tandfonline.com Introduced in 1910, Salvarsan was the standard treatment for syphilis for decades. nih.gov
Despite their effectiveness, arsenical treatments were fraught with difficulties. The administration was complex, and the drugs were toxic, with a narrow therapeutic window. nih.gov Treatment regimens were long and arduous, and as a result, only about a quarter of patients were estimated to complete the full curative course.
The arrival of penicillin provided a dramatically safer, simpler, and more effective alternative. Penicillin was first used to treat a syphilitic patient in 1943, and its use quickly became routine. It made a curative dose feasible for nearly all patients, a significant improvement over the low completion rates seen with arsenic and bismuth therapies. The profound impact of penicillin on military health during wartime, particularly in managing syphilis, further cemented its status as a superior treatment. Consequently, by the mid-1940s, arsenicals were abandoned in favor of the new antibiotic for treating syphilis and other bacterial infections. nih.gov
Molecular and Cellular Mechanisms of Action of Oxophenarsine Hydrochloride
Fundamental Interactions with Biological Thiols and Proteins
The principal mechanism of action for oxophenarsine (B1217976) and other trivalent arsenicals is their high affinity for and reaction with biological thiols (sulfhydryl groups). nih.gov These thiol groups are most notably found in the amino acid cysteine, which is a critical component of many proteins and enzymes. nih.gov
The arsenic atom in oxophenarsine readily forms stable, covalent bonds with vicinal (closely spaced) thiol groups on proteins, creating cyclic arsenic-thiol complexes. nih.govnih.gov This interaction has profound consequences:
Enzyme Inactivation: Many enzymes rely on free thiol groups within their active sites for catalytic activity. By binding to these sites, oxophenarsine can irreversibly inhibit enzyme function. nih.gov
Disruption of Protein Structure: The formation of arsenic-thiol bonds can alter the three-dimensional conformation of proteins, disrupting their normal function. nih.gov
Interference with Redox Regulation: Thiol-containing molecules, such as glutathione (B108866) and thioredoxin, are central to maintaining cellular redox balance. nih.govmdpi.com Arsenicals can disrupt these systems by binding to critical proteins involved in redox regulation, such as those in the mitochondria, leading to increased oxidative stress. nih.gov It is estimated that over 200 enzymes could be functionally altered by this mechanism.
This fundamental reactivity with protein thiols underlies the broad biological effects of the compound. nih.govplos.org
Structure-Activity Relationship (SAR) Studies for Arsenical Drug Design
Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that examines how the chemical structure of a compound influences its biological activity. The goal of SAR studies is to identify the key structural features responsible for a drug's effects, which allows chemists to design new molecules with improved potency, greater selectivity, and better safety profiles. acs.orgacs.org
For arsenical drugs, SAR studies are crucial for optimizing therapeutic potential while minimizing toxicity. tandfonline.com These studies generally focus on modifying the organic groups attached to the arsenic atom. nih.gov Key findings from SAR studies on arsenicals include:
Influence of Lipophilicity: The lipid solubility (lipophilicity) of an arsenical can significantly impact its biological activity. In some studies, more lipophilic arsenical molecules demonstrated better growth inhibition of cancer cell lines compared to less lipophilic ones. iomcworld.com
Role of Organic Substituents: The type and position of chemical groups on the organic scaffold (like the phenyl ring in oxophenarsine) can fine-tune the compound's properties. Modifications can enhance cellular uptake, improve targeting to specific proteins (like p53), and increase selectivity for cancer cells over normal cells. acs.orgacs.org
Targeting Moieties: Conjugating the arsenical to other molecules, such as glucose, can facilitate cellular uptake through specific transporter pathways, enhancing the drug's concentration within target cells. acs.org
These studies provide a rational basis for designing the next generation of arsenical drugs with improved therapeutic indices. tandfonline.comiomcworld.com
Table 2: Principles of Structure-Activity Relationship (SAR) in Arsenical Drug Design
| SAR Principle | Description | Desired Outcome | Citation(s) |
|---|---|---|---|
| Modify Lipophilicity | Altering the lipid-loving nature of the organic part of the molecule. | Enhanced cell membrane penetration and improved antitumor activity. | iomcworld.com |
| Alter Organic Substituents | Changing chemical groups on the core organic structure (e.g., phenyl ring). | Improved target selectivity and potency. | acs.org, nih.gov |
| Add Targeting Groups | Conjugating the arsenical to molecules like glucose or peptides. | Increased cellular uptake via specific transporters, leading to higher efficacy and cancer cell selectivity. | acs.org, acs.org |
| Vary the Arsenic Moiety | Creating novel polyarsenic structures. | To broaden molecular diversity and discover compounds with greater potency than existing drugs like Arsenic Trioxide (ATO). | iomcworld.com |
Investigative Toxicology and Safety Pharmacology of Oxophenarsine Hydrochloride
Historical Perspectives on Arsenical Toxicity in Therapeutic Contexts
Arsenic, a metalloid element, possesses a dual legacy as both a potent poison and a historically significant therapeutic agent. nih.govyoutube.com Its use in medicine dates back to ancient Greek and Roman civilizations, as well as in traditional Chinese and Indian medicine. nih.gov Hippocrates, the "Father of Medicine," is believed to have used arsenic-containing minerals like orpiment and realgar to treat ulcers and abscesses. nih.govnih.gov Throughout history, various arsenic compounds were employed for a range of ailments. nih.gov
In the late 18th century, Thomas Fowler developed "Fowler's solution," a 1% potassium arsenite solution, which was used to treat diseases such as malaria, syphilis, and asthma. nih.govresearchgate.net The 19th century saw arsenic compounds used in cosmetics to whiten skin and even as a purported tonic. jmvh.org However, the narrow line between therapy and toxicity was ever-present. The symptoms of chronic arsenic poisoning could be subtle, including loss of strength and confusion, while acute poisoning led to severe gastrointestinal distress and often death. youtube.comdartmouth.edu The infamous reputation of arsenic as the "poison of kings" or "inheritance powder" stemmed from its colorless, odorless properties, making it an effective and difficult-to-detect homicidal agent. youtube.comjmvh.orgdartmouth.edu
The turn of the 20th century marked a pivotal moment in the therapeutic application of arsenicals with the work of Paul Ehrlich. dartmouth.edu Convinced that arsenic's toxicity could be selectively targeted against pathogens, Ehrlich and his team synthesized hundreds of organic arsenical compounds. dartmouth.edu This research culminated in the development of Salvarsan (arsphenamine) in 1910, hailed as the "magic bullet" for treating syphilis, a major breakthrough before the advent of penicillin in the 1940s. nih.govresearchgate.net Following this, Oxophenarsine (B1217976) hydrochloride, marketed as Mapharsen, was identified as the active, oxidized form of arsphenamine (B1667614). chemicalbook.comlancastermedicalheritagemuseum.org It was considered a more effective and less toxic treatment for syphilis than its predecessors, though its potential for carcinogenicity with extended use was a concern. chemicalbook.comlancastermedicalheritagemuseum.org The discovery and widespread availability of antibiotics like penicillin eventually led to the decline in the use of most arsenical drugs for infectious diseases. nih.govresearchgate.net Despite this, the therapeutic potential of arsenic has been revisited in modern medicine, notably with arsenic trioxide receiving FDA approval in 2000 for the treatment of acute promyelocytic leukemia (APL). researchgate.netjmvh.orgfrontiersin.org
Table 1: Milestones in the Therapeutic Use and Toxicity Recognition of Arsenicals
| Period | Development/Observation | Significance | Reference(s) |
|---|---|---|---|
| Ancient Times (~400 BC) | Use of arsenic minerals (orpiment, realgar) by Hippocrates. | Early documented medicinal application for ulcers and abscesses. | nih.govnih.gov |
| 1st Century AD | Dioscorides describes arsenic as a poison. | Formal recognition of arsenic's toxic properties in Western medicine. | dartmouth.edu |
| Middle Ages/Renaissance | Widespread use as a homicidal agent ("inheritance powder"). | Highlights the difficulty in detecting arsenic poisoning and its societal impact. | youtube.comdartmouth.edu |
| 1786 | Development of Fowler's Solution (potassium arsenite). | Became a common treatment for a variety of diseases, including leukemia and psoriasis. | nih.govresearchgate.net |
| 1910 | Introduction of Salvarsan (arsphenamine) by Paul Ehrlich. | First effective chemotherapeutic agent for syphilis; the "magic bullet". | nih.gov |
| 1930s | Identification of Oxophenarsine (Mapharsen) as the active agent. | A more refined and less toxic arsenical for treating syphilis. | chemicalbook.comlancastermedicalheritagemuseum.org |
| 1940s | Penicillin replaces arsenicals for treating syphilis. | Shift in medical practice due to the discovery of more effective and safer antibiotics. | nih.govnih.gov |
| 2000 | FDA approval of Arsenic Trioxide for Acute Promyelocytic Leukemia. | A major revival of arsenical therapy in modern oncology. | researchgate.netjmvh.org |
Methodological Approaches in Contemporary Toxicological Assessment
The evaluation of a chemical's potential for toxicity has evolved significantly, moving from purely observational studies in animals towards a more mechanistic and predictive science. Contemporary toxicological assessment integrates a variety of methods to provide a comprehensive understanding of a compound's safety profile before it reaches human clinical trials.
Modern toxicology increasingly relies on in vitro (in a controlled environment outside a living organism) and ex vivo (using tissue from an organism in an external environment) models to investigate the mechanisms of toxicity. biomere.comscielo.br This shift is driven by a need for more human-relevant data, the ethical imperative to reduce and replace animal testing (the 3Rs principle), and the demand for faster, more cost-effective screening of new chemical entities. biomere.comscielo.br
In vitro models are fundamental to this approach and include a range of systems:
Human Cell Lines: These are often the first step in toxicity screening. nih.gov Immortalized cell lines (e.g., HepG2 for liver toxicity) and primary cells derived from human donors are used to assess cytotoxicity, genotoxicity, and other cellular damage pathways. nih.govnih.govresearchgate.net Their advantage lies in providing data that can be more relevant to human biology than animal models. nih.govnih.gov
3D Organoids and Spheroids: These are three-dimensional cell culture systems that more closely mimic the structure and function of human organs. biomere.com They provide a more complex and physiologically relevant environment to study organ-specific toxicity compared to traditional 2D cell cultures.
Microphysiological Systems (MPS) or "Organs-on-a-Chip": This advanced technology involves creating miniaturized systems that replicate the key functions of human organs. biomere.com MPS can model the interactions between different cell types and the mechanical forces present in vivo, offering a sophisticated platform for predicting toxic effects. biomere.com
These models are crucial for mechanistic elucidation, allowing researchers to pinpoint the specific cellular and molecular pathways disrupted by a compound. oup.comoup.com Techniques like high-throughput screening (HTS), as used in programs like ToxCast, allow for the rapid testing of thousands of chemicals against a wide array of biological targets to identify potential toxicity pathways. nih.gov By understanding how a substance interacts with cellular components, researchers can build a more robust scientific basis for assessing human health risks. oup.com
Safety pharmacology is a distinct discipline within toxicology that specifically investigates the potential undesirable pharmacodynamic effects of a new drug on vital physiological functions. altasciences.comnih.govfda.gov Mandated by regulatory bodies like the FDA and EMA under the International Council for Harmonisation (ICH) S7A guidelines, these studies are critical for protecting human subjects in the first clinical trials. fda.goveuropa.eueuropa.eu
The primary objectives of safety pharmacology are:
To identify undesirable pharmacodynamic properties of a substance relevant to human safety. fda.goveuropa.eu
To evaluate adverse effects observed in toxicology or clinical studies. fda.goveuropa.eu
To investigate the mechanism of observed or suspected adverse effects. fda.goveuropa.eu
A central component of this evaluation is the Safety Pharmacology Core Battery , which focuses on the organ systems most critical for life-sustaining functions: the central nervous, cardiovascular, and respiratory systems. fda.goveuropa.euiitri.org
Table 2: Core Battery Studies in Safety Pharmacology (ICH S7A)
| Vital System | Purpose | Common Endpoints Measured | Reference(s) |
|---|---|---|---|
| Central Nervous System (CNS) | To assess effects on motor activity, behavior, coordination, and sensory/motor reflex responses. | Functional Observational Battery (FOB), assessment of motor activity, coordination, and behavior. | iitri.org |
| Cardiovascular System | To evaluate effects on blood pressure, heart rate, and cardiac electrical activity. | Blood pressure, heart rate, electrocardiogram (ECG) to assess intervals (e.g., PR, QRS, QT). | iitri.org |
| Respiratory System | To determine effects on breathing rate and volume. | Respiratory rate, tidal volume, and minute volume, often measured by whole-body plethysmography. | iitri.org |
These studies are typically conducted before first-in-human administration and are designed to define the dose-response relationship and time course of any adverse findings. fda.goveuropa.eu Dosing should encompass and exceed the expected therapeutic range to identify a margin of safety. altasciences.comeuropa.eu While GLP (Good Laboratory Practice) is required for these regulatory studies, the principles of safety pharmacology are increasingly applied earlier in drug discovery to "fail" unsafe compounds early, saving time and resources. biomere.comaltasciences.comnih.gov
Biotransformation and Metabolic Fate of Organoarsenicals in Biological Systems
The toxicity and therapeutic activity of arsenic compounds, including organoarsenicals like oxophenarsine, are intrinsically linked to their biotransformation within the body. nih.govnih.gov Metabolism, the process of chemically altering foreign compounds (xenobiotics), dictates their distribution, retention, and excretion. elsevierpure.com For arsenicals, this process is primarily one of sequential reduction and methylation. nih.govnyu.edu
The prevailing model for arsenic metabolism, building on Challenger's original scheme, involves a series of enzymatic reactions primarily catalyzed by arsenic (+3 oxidation state) methyltransferase (AS3MT). nih.govnih.gov The process can be summarized as follows:
Reduction: Pentavalent arsenic [As(V)], if present, is first reduced to trivalent arsenic [As(III)]. nih.gov Trivalent arsenicals are generally considered more toxicologically potent. nih.govnyu.edu
Oxidative Methylation: The trivalent arsenical then undergoes oxidative methylation. This is a multi-step process where a methyl group is added to the arsenic atom. The first step converts inorganic arsenite [iAs(III)] to monomethylarsonic acid [MMA(V)].
Further Reduction and Methylation: The pentavalent methylated species is then reduced back to a trivalent state, for example, monomethylarsonous acid [MMA(III)]. This trivalent methylated intermediate is highly reactive and considered a key toxic species. nih.gov This species can then be further methylated to form dimethylarsinic acid [DMA(V)], which can also be reduced to dimethylarsinous acid [DMA(III)]. nih.gov
This metabolic pathway is not solely a detoxification mechanism. While methylation generally facilitates the excretion of arsenic from the body, the intermediate trivalent methylated metabolites, such as MMA(III), are often more toxic than the parent inorganic arsenic. nih.govannualreviews.org The biotransformation process is complex and involves cellular components like glutathione (B108866) (GSH) and S-adenosylmethionine (SAM) as a methyl donor. nih.govnih.gov An alternative pathway suggests that arsenic may be methylated while bound to a thiol, such as GSH, without a change in oxidation state during the methylation step itself. nih.gov
Microbial biotransformation also plays a significant role in the environmental cycling of arsenic and can influence human exposure and toxicity. nih.gov Bacteria in the human microbiome possess genes, such as arsM, that encode for arsenic methyltransferases, potentially modulating the toxicity of ingested arsenic. nih.govnih.gov Ultimately, understanding the metabolic fate of an organoarsenical like oxophenarsine is crucial for interpreting its toxicological profile, as the balance between parent compound and its various metabolites determines the ultimate biological effect. nih.gov
Drug Resistance Mechanisms Associated with Oxophenarsine Hydrochloride and Arsenical Compounds
Historical Observations of Resistance in Pathogen Populations
The history of arsenical drug resistance is intertwined with the dawn of chemotherapy. In the early 1900s, Paul Ehrlich pioneered the use of synthetic arsenicals, culminating in the development of Salvarsan to treat syphilis. nottingham.ac.uknih.gov Even during this early period, Ehrlich observed that pathogens could develop resistance. He noted that after treatment with arsenical compounds, some trypanosomes (single-celled parasites) could survive and that this resistance could be passed on to subsequent generations. ama-assn.org Ehrlich presciently hypothesized that pathogens must possess specific "chemoreceptors" for the drug to be effective and that resistance could arise from alterations in these receptors. scispace.comtandfonline.com He recognized that incomplete treatment, which failed to eliminate the entire pathogen population, allowed the surviving, more resistant organisms to multiply, leading to a "relapsing crop of parasites". tandfonline.com
These early clinical and experimental observations highlighted a fundamental principle of evolutionary pressure: the use of a toxic agent selects for individuals within a population that possess or can acquire mechanisms to survive its effects. scispace.comfrontiersin.org The widespread use of arsenicals in medicine, such as in Fowler's Solution for various ailments and later as chemotherapeutics, and in agriculture as pesticides, created a strong selective pressure that favored the proliferation of resistant microorganisms. nih.govpressbooks.pubdartmouth.edumdpi.com This has led to the broad distribution of arsenic resistance among clinical isolates of bacteria like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. cdnsciencepub.com
Strategies for Overcoming or Mitigating Resistance to Arsenical Compounds
Overcoming established resistance to arsenicals requires strategies that can either circumvent or directly inhibit the molecular machinery responsible for the resistance phenotype. Based on the known determinants of resistance, several potential approaches can be considered:
Inhibition of Efflux Pumps: Since active efflux is the primary mechanism of resistance, developing molecules that can inhibit the function of the ArsB and ACR3 pumps is a logical strategy. Blocking these pumps would cause the arsenical to accumulate inside the cell, restoring its toxic effect. nih.gov
Targeting Regulatory and Detoxification Pathways: Another approach is to target the accessory proteins that enable resistance. Inhibitors of the arsenate reductase (ArsC) could prevent the conversion of arsenate to arsenite, trapping the arsenic in a form that cannot be easily exported by the primary efflux pumps. uniprot.orgwikigenes.org Similarly, targeting the ArsR repressor to prevent the induction of the ars operon or inhibiting the ArsD chaperone to reduce pump efficiency could re-sensitize resistant cells.
Combination Therapy: As Paul Ehrlich first proposed, using a combination of therapeutic agents that act on different cellular targets can be more effective and may reduce the likelihood of resistance emerging. tandfonline.com Combining an arsenical with an efflux pump inhibitor or another agent that targets a separate vital pathway could create a synergistic effect.
Development of Novel Arsenicals: A forward-looking strategy involves the design of new arsenical compounds that are less susceptible to existing resistance mechanisms. nih.gov This could include molecules that are not recognized by efflux pumps or that have been modified to bind more effectively to their intended cellular targets. The discovery of the organoarsenical antibiotic arsinothricin, which is effective against multi-drug resistant pathogens, highlights the potential of this approach. nih.gov
Targeting Genetic and Epigenetic Regulators: In the long term, advanced strategies could involve targeting the genetic basis of resistance. Approaches like using antisense oligonucleotides to block the expression of specific ars genes or developing compounds that can reverse the epigenetic changes associated with a resistant state are conceivable, though they remain largely experimental. nih.gov
Advanced Analytical Methodologies in Oxophenarsine Hydrochloride Research
Development and Application of Analytical Strategies for Characterization
The characterization of reactive pharmaceutical ingredients like Oxophenarsine (B1217976) hydrochloride presents significant analytical challenges. americanpharmaceuticalreview.com Such molecules can be prone to degradation or reaction during sample preparation and analysis, necessitating specialized strategies. americanpharmaceuticalreview.com The goal is to develop methods that can accurately quantify the active ingredient and its impurities. mdpi.com
A primary challenge in analyzing reactive molecules is their potential for decomposition when standard analytical techniques are used. americanpharmaceuticalreview.com For instance, many reactive intermediates are difficult to characterize because they may react with water, stationary phases, or mobile phase modifiers. americanpharmaceuticalreview.com While direct analysis by reverse-phase high-performance liquid chromatography (RP-HPLC) is a preferred technique in the pharmaceutical industry, its utility can be limited for water-reactive compounds. americanpharmaceuticalreview.com In such cases, alternative chromatographic techniques or derivatization are employed. americanpharmaceuticalreview.com
Chromatographic Strategies:
Normal Phase Chromatography (NP-HPLC): This technique can be used to analyze reactive compounds like acyl chlorides, provided that reactive mobile phase components such as alcohols are avoided. americanpharmaceuticalreview.com
Supercritical Fluid Chromatography (SFC): SFC is another alternative that can be suitable for analyzing reactive molecules. americanpharmaceuticalreview.com
Mixed-Mode Chromatography: For compounds that exhibit poor retention on traditional C18 columns, mixed-mode columns (e.g., weak cation exchange) can provide adequate retention and symmetrical peak shapes. americanpharmaceuticalreview.com
Derivatization: Derivatization is a long-standing technique used to stabilize reactive molecules for analysis. americanpharmaceuticalreview.com The process involves converting the analyte into a less reactive, more stable derivative, which can also enhance the sensitivity of the method. americanpharmaceuticalreview.com Common derivatization strategies include alkylation, silylation, and acylation. americanpharmaceuticalreview.com While valuable, this approach requires careful development to avoid incomplete conversions or the formation of side-reaction products. americanpharmaceuticalreview.com
The selection of an appropriate analytical method depends on the physicochemical properties of the target compound. mdpi.com The data generated are crucial for setting specifications, ensuring reaction stoichiometry, monitoring reaction progress, and evaluating the purity of the final product. americanpharmaceuticalreview.com
Radiochemical Techniques: Slow Neutron Activation Analysis for Pharmaceutical Components
Radiochemical methods offer a powerful alternative for elemental analysis, bypassing issues related to the chemical form of the analyte. wikipedia.org Neutron Activation Analysis (NAA) is a highly sensitive nuclear process used to determine the elemental concentrations in a wide variety of materials. wikipedia.org The technique is based on nuclear transitions rather than electronic transitions, making it largely independent of matrix effects and suitable for materials that are difficult to dissolve. wikipedia.orgiaea.org
The process involves bombarding a sample with neutrons, typically from a nuclear research reactor. wikipedia.orgindico.global This causes elements within the sample to form radioactive isotopes. wikipedia.org As these newly formed radioisotopes decay, they emit characteristic gamma rays. wikipedia.orglibretexts.org By measuring the energy and intensity of these gamma rays, scientists can identify the elements present and determine their concentrations. wikipedia.orglongdom.org
Slow Neutron Activation Analysis: NAA can be performed with neutrons of varying kinetic energies. wikipedia.org Activation by slow neutrons (also called thermal neutrons), which have energies below 0.5 eV, is a common variation. wikipedia.orgnd.edu This technique, often referred to as Instrumental Neutron Activation Analysis (INAA) when no chemical separation is performed, is non-destructive and highly sensitive, with detection limits in the sub-ppm range. wikipedia.orgindico.global
The application of INAA has been investigated for determining the elemental composition of pharmaceutical products. akjournals.com Research has demonstrated its feasibility for analyzing the active principles of radiopharmaceuticals to quantify trace amounts of toxic elements (such as Arsenic, Mercury, and Cadmium) and other elements of interest (like Iron, Chromium, and Zinc). akjournals.com Given that Oxophenarsine is an arsenic-based compound, INAA provides a direct method for quantifying the key element without destroying the sample. wikipedia.org The high penetration of neutrons and the resulting gamma rays ensures a true bulk analysis of the sample. wikipedia.org
Key Features of Neutron Activation Analysis
| Feature | Description | Reference |
|---|---|---|
| Principle | Based on nuclear transitions after a sample is bombarded with neutrons, causing elements to form radioactive isotopes that emit characteristic gamma rays upon decay. | wikipedia.org |
| Types | Can be destructive (Radiochemical NAA or RNAA) or non-destructive (Instrumental NAA or INAA). INAA is more widely used. | indico.global |
| Neutron Source | Nuclear research reactors are the most common source due to their high neutron flux, enabling high sensitivity. | iaea.orgindico.global |
| Advantages | High sensitivity (sub-ppm), non-destructive, largely independent of the sample's chemical matrix, and provides a true bulk analysis. | wikipedia.orgiaea.org |
| Application in Pharmaceuticals | Used to determine the elemental composition and detect trace toxic elements (e.g., As, Hg, Cd) in pharmaceutical samples. | akjournals.com |
Method Validation and Quality Control in Pharmaceutical Analysis
Method validation is a critical component of quality assurance in the pharmaceutical industry. researchgate.net It is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.net Regulatory bodies like the U.S. Food and Drug Administration (FDA) require that analytical methods are validated to ensure the reliability and consistency of testing data. researchgate.netnih.gov Guidelines from the International Council on Harmonisation (ICH) provide a framework for performing validation. tbzmed.ac.ir
The validation process involves evaluating several key performance parameters to assess the quality and reliability of a method. tbzmed.ac.ir These parameters demonstrate that the method is accurate, specific, and reproducible for the analysis of a specific substance.
Key Validation Parameters
| Parameter | Definition | Purpose | Reference |
|---|---|---|---|
| Accuracy | The closeness of test results to the true value. | To ensure the method provides correct results. It can be assessed using a standard reference material. | nih.govyoutube.com |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | To measure the method's reproducibility under the same operating conditions over a short interval (repeatability) and within the same lab over time (intermediate precision). | tbzmed.ac.ir |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. | To ensure that the signal measured is only from the substance of interest. | researchgate.net |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | To confirm a proportional relationship between the instrument's response and the analyte concentration. | youtube.com |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | To establish the sensitivity of the method. | nih.govtbzmed.ac.ir |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | To define the lower limit of the useful analytical range. | nih.govtbzmed.ac.ir |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. | To demonstrate the reliability of the analysis with respect to deliberate variations in method parameters. | researchgate.net |
Quality control (QC) is intrinsically linked to method validation and involves the practical steps taken to ensure that a method continues to perform as expected. researchgate.net This includes running QC samples at regular intervals during a sequence of analyses to monitor for instrument drift or other issues. youtube.com If a QC sample falls outside of its predetermined acceptance criteria, the results for the preceding batch of samples may be invalidated, preventing the reporting of erroneous data. youtube.com A robust quality control system ensures the ongoing validity of the analytical results generated. researchgate.net
Q & A
Q. What are the primary historical and therapeutic applications of oxophenarsine hydrochloride in clinical research?
this compound (Mapharsen) was historically used as an arsenical agent for treating syphilis, with doses ranging from 0.04–0.06 g administered intravenously once or twice weekly. It was preferred over arsphenamines due to faster dissolution, reduced oxidation rates, and lower toxicity risks . Its efficacy was also documented in treating Streptobacillus moniliformis bacteremia, often combined with neoarsphenamine . Researchers should contextualize its use within early 20th-century antimicrobial strategies, noting its phased replacement by penicillin.
Q. How should this compound be handled to mitigate carcinogenic and toxic risks in laboratory settings?
this compound is classified as a Category 2 carcinogen (suspected of causing cancer) under OSHA standards. Researchers must wear impermeable gloves, eye/face protection, and lab coats. Contaminated clothing should be immediately removed, and hands washed thoroughly after handling. Work areas must be well-ventilated, and waste disposed via approved hazardous waste protocols . Pre-treatment patient screenings (e.g., urine analysis, skin exams) are critical in clinical studies to monitor arsenic toxicity .
Q. What are the key stability considerations for this compound in experimental formulations?
Decomposition studies indicate that this compound degrades under heat, releasing toxic gases. Storage should prioritize airtight containers in cool, dark environments to minimize oxidation. Stability testing via chromatography (e.g., phosphate–perchlorate buffer systems) is recommended to quantify degradation products, as seen in analogous assays for fexofenadine hydrochloride .
Advanced Research Questions
Q. How can researchers resolve contradictions in efficacy data between historical and modern studies of this compound?
Discrepancies in therapeutic outcomes (e.g., variable success in syphilis vs. bacteremia) often stem from differences in dosing regimens, patient populations, or diagnostic criteria. Methodological reconciliation involves meta-analyses of historical trials (pre-1950s) and contemporary in vitro susceptibility testing against archived bacterial strains. Cross-referencing pharmacokinetic data with modern biomarkers (e.g., arsenic blood levels) can clarify dose-response relationships .
Q. What advanced analytical techniques are suitable for quantifying this compound and its metabolites in biological samples?
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is optimal for detecting arsenic-containing metabolites. Preclinical studies should validate methods using spiked plasma/urine matrices, as demonstrated in assays for metformin hydrochloride . For decomposition kinetics, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can model thermal degradation pathways .
Q. How does this compound’s mechanism of action differ from other arsenical agents, and what implications does this have for resistance studies?
Unlike arsphenamines, oxophenarsine acts via rapid interaction with thiol groups in microbial enzymes, disrupting redox balance. Resistance mechanisms (e.g., upregulated efflux pumps or metallothionein expression) can be investigated using transcriptomic profiling of treated bacterial cultures. Comparative studies with neoarsphenamine and bismuth-based therapies may reveal cross-resistance patterns .
Q. What experimental design principles apply to evaluating this compound in combination therapies?
Synergy studies should employ checkerboard assays or time-kill curves to assess interactions with antibiotics (e.g., penicillin) or adjuvants. In vivo models, such as burn infection assays in rodents, can test hydrogel formulations for sustained release, as validated for metformin hydrochloride . Dose-ranging trials must account for arsenic’s narrow therapeutic index, with rigorous renal/hepatic monitoring .
Methodological Notes for Data Interpretation
- Contradictory Toxicity Data : Disparities in acute toxicity (e.g., LD₅₀ values) may arise from variations in animal models or administration routes. Standardize protocols using OECD guidelines for oral/parenteral exposure .
- Regulatory Constraints : this compound is banned in industrial materials due to arsenic content . Research applications require ethical approvals and compliance with hazardous substance regulations (e.g., OSHA, REACH).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
